4-(1'-(3-(dimethylamino)propyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
The compound “4-(1’-(3-(dimethylamino)propyl)-1-ethyl-4’-hydroxy-2,5’-dioxo-1’,5’-dihydrospiro[indoline-3,2’-pyrrol]-3’-ylcarbonyl)-N,N-dimethylbenzenesulfonamide” belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-(3-dimethylaminopropyl)indolin-2-one derivatives were designed and synthesized based on the structural features of TMP-20, LK-B030, and BX-517 . The synthesis involved a reaction cooled to room temperature, diluted with ice-water, adjusted to pH 12 with 3 N NaOH aqueous solution, and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the structure of 1-Propanol, 3-(dimethylamino)- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 1-Propanol, 3-(dimethylamino)- has a molecular weight of 103.1628 .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
One area of research involves the synthesis and structural analysis of spirooxindole derivatives, which are closely related to the compound . These derivatives are synthesized through reactions involving specific heterocyclic building blocks, such as 1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones, which react with various nucleophiles to yield complex spiro frameworks with potential pharmacological activities. For instance, Racheva et al. (2007) investigated the reaction of 3-aroyl-2,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with N-unsubstituted and N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones, resulting in the formation of spiro compounds characterized by X-ray analysis, highlighting the structural complexity and diversity achievable through such synthetic strategies Racheva, N., Shurov, S., Aliev, Z. G., & Maslivets, A. N. (2007). Russian Journal of Organic Chemistry.
Generation of Derivative Libraries
Another significant application of compounds related to the query molecule involves the generation of structurally diverse libraries. This is particularly relevant in the field of combinatorial chemistry and drug discovery, where the synthesis of derivative libraries allows for the rapid screening of compounds for biological activity. Vydzhak et al. (2020) explored a three-component cyclization method to synthesize a library of derivatives featuring the indolin-2-one motif, an important structural element in natural alkaloids. This methodology demonstrates the practical utility in constructing diverse molecular architectures for potential application in medicinal chemistry Vydzhak, R., Kachaeva, M., Pilyo, S., Moskvina, V., Shablykina, O., Kozytskiy, A., & Brovarets, V. (2020). Ukr. Bioorg. Acta 2020, Vol. 15, N1.
Mechanism of Action
Target of Action
The primary targets of this compound are vascular endothelial growth factor (VEGF) receptor-1 and -2 tyrosine kinases . These receptors play a crucial role in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
This compound interacts with its targets by inhibiting the tyrosine kinases associated with VEGF receptors . This inhibition disrupts the signaling pathways that promote angiogenesis, thereby limiting the growth and spread of cancer cells .
Biochemical Pathways
The compound affects the VEGF signaling pathway, which is a key regulator of angiogenesis . By inhibiting VEGF receptors, the compound disrupts this pathway, leading to reduced angiogenesis and, consequently, slower tumor growth .
Pharmacokinetics
Similar compounds have been shown to exhibit potent activity against various cancer cell lines . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to determine their impact on its bioavailability.
Result of Action
The compound shows potent antitumor activity. It has been found to be more active than Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, against various cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects that inhibit tumor growth .
Safety and Hazards
The safety and hazards of similar compounds have been reported. For instance, Dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . Thermal decomposition can lead to the release of irritating gases and vapors .
Future Directions
The future directions of research on similar compounds could involve the design and synthesis of more derivatives based on the structural features of TMP-20, LK-B030, and BX-517 . These newly synthesized derivatives could be evaluated for in vitro activity against various cancer cell lines and HUVECs .
Properties
IUPAC Name |
4-[(E)-[1'-[3-(dimethylamino)propyl]-1-ethyl-2,4',5'-trioxospiro[indole-3,2'-pyrrolidine]-3'-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6S/c1-6-30-21-11-8-7-10-20(21)27(26(30)35)22(24(33)25(34)31(27)17-9-16-28(2)3)23(32)18-12-14-19(15-13-18)38(36,37)29(4)5/h7-8,10-15,32H,6,9,16-17H2,1-5H3/b23-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWUEDFKBTHHC-FCQUAONHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)S(=O)(=O)N(C)C)O)C(=O)C(=O)N3CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N3CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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